Acrivastine D7

CAS No.: 172165-56-9

Cat. No.: VC8169816

Molecular Formula: C22H24N2O2

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172165-56-9 |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 355.5 g/mol |

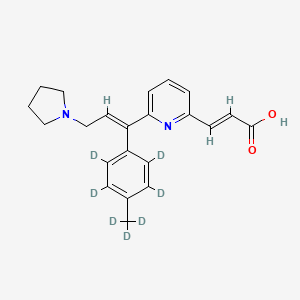

| IUPAC Name | (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D |

| Standard InChI Key | PWACSDKDOHSSQD-XQHWGIKSSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |

| SMILES | CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Acrivastine D7 features a triprolidine-derived backbone with conjugated double bonds and a pyrrolidine moiety. The deuterium substitutions occur at the 2,3,5,6 positions of the phenyl ring and the methyl group attached to position 4, resulting in the systematic IUPAC name:

.

Table 1: Key Chemical Descriptors of Acrivastine D7

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.5 g/mol |

| SMILES Notation | [2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |

| InChI Key | PWACSDKDOHSSQD-XQHWGIKSSA-N |

The deuteration strategy preserves the steric and electronic properties of the parent molecule while introducing a mass shift crucial for analytical differentiation .

Pharmacological Context: Insights from Acrivastine

Mechanism of Action

Acrivastine, the non-deuterated parent compound, acts as a competitive histamine H1-receptor antagonist with values in the nanomolar range . By blocking histamine-induced vasodilation and bronchoconstriction, it alleviates symptoms of allergic rhinitis, including rhinorrhea (82% reduction vs. placebo) and ocular pruritus (75% reduction) .

Clinical Pharmacokinetics

Key pharmacokinetic parameters for acrivastine, as derived from human studies:

Table 2: Pharmacokinetic Profile of Acrivastine

| Parameter | Value (Mean ± SD) |

|---|---|

| 1.14 ± 0.23 hours | |

| 179 ± 11 ng/mL | |

| Elimination Half-life | 1.9 ± 0.3 hours |

| Plasma Protein Binding | 50 ± 2% |

| Renal Excretion | 84% of administered dose |

The short half-life necessitates thrice-daily dosing in clinical settings . Colonic absorption studies demonstrate negligible bioavailability (18% relative to oral), confirming the importance of upper gastrointestinal absorption .

Role of Acrivastine D7 in Analytical Research

Quantitative Bioanalysis

As an internal standard in LC-MS/MS assays, Acrivastine D7 mitigates matrix effects and ion suppression. Its near-identical chromatographic behavior to acrivastine allows for accurate calibration, while the 7 Da mass difference enables unambiguous detection in selected reaction monitoring (SRM) modes .

Clinical Efficacy Data from Acrivastine Trials

Onset and Duration of Action

A double-blind crossover study () demonstrated significant suppression of histamine-induced flare responses within 15 minutes () and weal responses by 25 minutes () post-administration . Field studies in pollen-exposed patients () showed a 22% reduction in total symptom scores (TSS) at 46 minutes versus placebo (), with maximum efficacy (58% TSS reduction) achieved by 2 hours .

Table 3: Efficacy Outcomes in Seasonal Allergic Rhinitis

| Symptom | Median Reduction (Acrivastine) | Placebo | -Value |

|---|---|---|---|

| Rhinorrhea | 68% | 12% | <0.01 |

| Ocular Pruritus | 71% | 9% | <0.001 |

| Nasal Congestion | 54% | 6% | <0.05 |

Long-Term Tolerability

In a 52-day multicenter trial (), acrivastine maintained symptom control with no increase in adverse events (AEs) compared to placebo. Sedation rates remained below 3%, contrasting with first-generation antihistamines (e.g., diphenhydramine: 24% sedation) .

Regulatory and Manufacturing Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume